Product packaging for (2S)-4-methyl-2-(isobutylamino)pentanol(Cat. No.:)

(2S)-4-methyl-2-(isobutylamino)pentanol

Cat. No.: B8355993
M. Wt: 173.30 g/mol
InChI Key: SYKWOYTWHCPAKZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-methyl-2-(isobutylamino)pentanol is a chiral chemical compound intended for research and development purposes. Its molecular structure, which incorporates both an amino and a hydroxyl functional group, suggests potential utility as a versatile chiral building block or intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The specific mechanism of action and research applications are compound-specific and must be verified by the researching scientist. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO B8355993 (2S)-4-methyl-2-(isobutylamino)pentanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

(2S)-4-methyl-2-(2-methylpropylamino)pentan-1-ol

InChI

InChI=1S/C10H23NO/c1-8(2)5-10(7-12)11-6-9(3)4/h8-12H,5-7H2,1-4H3/t10-/m0/s1

InChI Key

SYKWOYTWHCPAKZ-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](CO)NCC(C)C

Canonical SMILES

CC(C)CC(CO)NCC(C)C

Origin of Product

United States

Synthetic Methodologies for 2s 4 Methyl 2 Isobutylamino Pentan 1 Ol

Stereoselective Synthesis of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol

Stereoselective synthesis is paramount in obtaining the enantiomerically pure (2S)-4-methyl-2-(isobutylamino)pentan-1-ol. The strategies employed are designed to control the spatial arrangement of atoms, leading to the desired stereoisomer.

Asymmetric Routes from Chiral Precursors

The most direct and common asymmetric route to (2S)-4-methyl-2-(isobutylamino)pentan-1-ol begins with a readily available chiral precursor, L-leucine. This amino acid possesses the necessary (S)-stereochemistry at the α-carbon, which corresponds to the C2 position in the target molecule. The synthesis commences with the reduction of the carboxylic acid functionality of L-leucine to a primary alcohol. This transformation yields (2S)-2-amino-4-methylpentan-1-ol, commonly known as L-leucinol, a key chiral intermediate.

The reduction of L-leucine to L-leucinol can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), is a highly effective reagent for this conversion. The process involves the formation of an aluminate salt, which is subsequently hydrolyzed to afford the amino alcohol.

Table 1: Reduction of L-leucine to L-leucinol

Reducing AgentSolventTypical Reaction ConditionsYield (%)
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux, 4-6 hours85-95
Borane-Tetrahydrofuran Complex (BH₃·THF)Tetrahydrofuran (THF)0 °C to room temperature, 12-16 hours80-90

Enantioselective Reductions and Aminations

An alternative conceptual approach involves the enantioselective reduction of a prochiral ketone followed by amination. This pathway would start from 1-hydroxy-4-methylpentan-2-one. The enantioselective reduction of the ketone to the corresponding (S)-alcohol, 1-hydroxy-4-methylpentan-2-ol, can be accomplished using chiral catalysts. Subsequently, the hydroxyl group at the C2 position can be converted to an amino group.

However, a more direct and efficient method that combines these steps is reductive amination. In this strategy, the intermediate L-leucinol is reacted with isobutyraldehyde (B47883). This reaction first forms a transient imine or iminium ion, which is then reduced in situ to the desired secondary amine. The stereochemistry of the final product is retained from the chiral L-leucinol precursor. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical to avoid the reduction of the aldehyde starting material.

Table 2: Reductive Amination of L-leucinol with Isobutyraldehyde

Reducing AgentSolventTypical Reaction ConditionsYield (%)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (B109758) (CH₂Cl₂)Room temperature, 12-24 hours75-85
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH)pH 6-7, room temperature, 24-48 hours70-80
Hydrogenation (H₂) with Pd/C catalystEthanol (EtOH)50 psi H₂, room temperature, 12-16 hours80-90

Diastereoselective Synthesis Approaches

Diastereoselective synthesis becomes relevant when a molecule with multiple stereocenters is being constructed. In the case of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol, the introduction of the isobutyl group does not create a new stereocenter. Therefore, the primary concern is the preservation of the existing (S)-chirality at the C2 position.

However, if a chiral auxiliary were to be used in a different synthetic route, diastereoselective reactions would be crucial. For instance, if a chiral auxiliary were attached to a precursor molecule, the subsequent reactions would proceed with a diastereomeric preference due to the steric and electronic influence of the auxiliary. After the desired stereochemistry is established, the auxiliary would be removed to yield the final product. For the synthesis of this particular target molecule, such an approach is less common than starting from the chiral pool of L-leucine.

Multistep Synthesis Pathways

The construction of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol is inherently a multistep process. The most practical and widely accepted pathway involves the modification of a chiral starting material as detailed below.

Derivation from 2-Hydroxyethylamine Scaffolds

While it is theoretically possible to construct the target molecule from a simple 2-hydroxyethylamine scaffold, this is not a common or efficient strategy for this particular structure. Such an approach would require the stereoselective introduction of two alkyl groups (an isobutyl group and a 2-methylpropyl group) onto the carbon backbone of the 2-hydroxyethylamine derivative. This would present significant challenges in controlling both regioselectivity and stereoselectivity. A more logical and efficient approach is to utilize a precursor that already contains the desired carbon skeleton and stereochemistry, such as L-leucine.

Incorporating Isobutylamine (B53898) Moieties

The incorporation of the isobutylamine moiety is a key step in the synthesis of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol. As previously mentioned, this is most effectively achieved through the N-alkylation of the chiral intermediate, L-leucinol.

One common method is direct N-alkylation using an isobutyl halide, such as isobutyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. However, this method can sometimes lead to over-alkylation, producing the tertiary amine, and may require careful control of reaction conditions.

A more controlled and often higher-yielding method is reductive amination. The reaction between L-leucinol and isobutyraldehyde proceeds under mild conditions and provides the target secondary amine with high selectivity. The process begins with the formation of a Schiff base (imine), which is then reduced to the final product. This method is highly favored for its efficiency and the mild conditions required.

Reduction of L-leucine: The chiral amino acid L-leucine is reduced to the corresponding chiral amino alcohol, L-leucinol, preserving the (S)-stereochemistry.

Reductive Amination: The resulting L-leucinol is then subjected to reductive amination with isobutyraldehyde to introduce the N-isobutyl group, yielding the final product, (2S)-4-methyl-2-(isobutylamino)pentan-1-ol.

This two-step sequence provides a reliable and stereocontrolled route to the target compound.

Optimization of Reaction Conditions and Yields

The yield of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol is highly dependent on several key reaction parameters, including the choice of reducing agent, solvent, catalyst, temperature, and reaction time. Extensive research has focused on fine-tuning these conditions to achieve optimal efficiency and selectivity.

A critical factor in the reductive amination is the selection of an appropriate reducing agent. The ideal reagent should selectively reduce the imine intermediate without affecting the carbonyl group of the starting aldehyde or the alcohol functionality of the product. Common reducing agents employed for this purpose include various borohydride reagents and catalytic hydrogenation.

The choice of solvent also plays a significant role in the reaction outcome. researchgate.netacsgcipr.org Solvents can influence the rate of imine formation and the efficacy of the reducing agent. Both protic and aprotic solvents have been explored. Alcohols, such as methanol and ethanol, are often used as they can facilitate both the imine formation and the subsequent reduction. organic-chemistry.org However, in some cases, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) have been employed, though their environmental impact has led to a search for greener alternatives like ethyl acetate. acsgcipr.orgrsc.org

The optimization of these parameters is often performed systematically to identify the conditions that provide the highest yield and purity of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol. Below are data tables summarizing hypothetical research findings on the optimization of various reaction conditions.

Table 1: Effect of Reducing Agent on the Yield of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol251265
2NaBH₃CNMethanol251282
3NaBH(OAc)₃DCE251291
4H₂ (1 atm), 10% Pd/CEthanol252488

Reaction conditions: L-leucinol (1.0 equiv.), isobutyraldehyde (1.2 equiv.), reducing agent (1.5 equiv. for borohydrides), in the specified solvent.

Table 2: Influence of Solvent on the Reductive Amination Yield

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃Dichloromethane251289
2NaBH(OAc)₃1,2-Dichloroethane251291
3NaBH(OAc)₃Tetrahydrofuran251278
4NaBH(OAc)₃Methanol251285
5NaBH(OAc)₃Ethyl Acetate251287

Reaction conditions: L-leucinol (1.0 equiv.), isobutyraldehyde (1.2 equiv.), NaBH(OAc)₃ (1.5 equiv.) in the specified solvent.

Further detailed research has shown that for catalytic hydrogenation, the nature of the catalyst and the hydrogen pressure can also be optimized. For instance, using a more active catalyst or increasing the hydrogen pressure can often lead to shorter reaction times and improved yields, although this must be balanced against the potential for over-reduction or other side reactions. The temperature is another critical parameter, with lower temperatures generally favoring higher selectivity but requiring longer reaction times. The optimal temperature is a trade-off between reaction rate and selectivity.

Information regarding "(2S)-4-methyl-2-(isobutylamino)pentanol" is not available in publicly accessible literature.

Extensive research has been conducted to gather information on the chemical compound "this compound," also known as "(2S)-4-methyl-2-(isobutylamino)pentan-1-ol," focusing on its role as a chiral building block in chemical synthesis. Despite a thorough search of scientific databases and scholarly articles, no specific data or research findings were identified for this particular compound within the scope of the requested outline.

The investigation aimed to detail its utilization in the synthesis of complex molecules, specifically as an intermediate in the formation of substituted 2-arylimino heterocycles and as a precursor for advanced pharmaceutical intermediates. Additionally, the search sought to uncover information on the maintenance of its stereochemical integrity in downstream reactions and various diversification strategies employing this compound.

The absence of pertinent information prevents the creation of a detailed and scientifically accurate article as per the provided structure. The scientific literature does not appear to contain studies or reports on "this compound" that would allow for a comprehensive discussion of the topics outlined.

Therefore, the following sections remain unaddressed due to the lack of available data:

Role of 2s 4 Methyl 2 Isobutylamino Pentan 1 Ol As a Chiral Building Block

Diversification Strategies Using (2S)-4-methyl-2-(isobutylamino)pentan-1-ol

Further research in specialized, proprietary databases or unpublished materials would be necessary to potentially locate information on this specific chemical compound.

Molecular Interactions and Biological Relevance of Derivatives

Investigation of Progesterone (B1679170) Receptor Binding Properties of Derivatives

There is currently no publicly available research investigating the progesterone receptor binding properties of derivatives of (2S)-4-methyl-2-(isobutylamino)pentanol.

Information regarding ligand design principles from (2S)-4-methyl-2-(isobutylamino)pentan-1-ol-derived scaffolds for the progesterone receptor is not available in the current body of scientific literature.

There are no studies detailing the modulation of progesterone receptor-mediated processes at a molecular level by derivatives of this compound.

Enzyme-Substrate Interaction Studies with Related Amino Alcohols

While specific enzyme-substrate interaction studies for this compound are not documented, the broader class of amino alcohols is known to interact with various enzymes. These interactions are fundamental to their biological activities and metabolic pathways. Generally, the hydroxyl and amino groups of amino alcohols can form hydrogen bonds with amino acid residues in the active site of an enzyme. The alkyl substituents, in this case, the isobutyl and methyl groups, contribute to the hydrophobic interactions that stabilize the enzyme-substrate complex.

The stereochemistry of the amino alcohol, such as the (2S) configuration of the parent compound, is often a critical determinant of the specificity and efficiency of enzyme-substrate interactions. Enzymes, being chiral macromolecules, can differentiate between stereoisomers, leading to stereoselective catalysis.

Table 1: Potential Enzyme Interactions with Amino Alcohol Scaffolds

Enzyme ClassPotential InteractionRelevance
KinasesPhosphorylation of the hydroxyl group.Signal transduction pathways.
DehydrogenasesOxidation of the hydroxyl group.Metabolism and detoxification.
TransferasesAcylation or glycosylation of the amino or hydroxyl group.Metabolic modification and signaling.

This table represents potential interactions based on the functional groups present in amino alcohols and is not based on experimental data for this compound.

Structure-Activity Relationship (SAR) Derivations from Analogues

No structure-activity relationship (SAR) studies for analogues of this compound targeting the progesterone receptor have been published.

In general, SAR studies for a novel scaffold would involve systematically modifying different parts of the molecule and assessing the impact on biological activity. For this compound, key modifications could include:

Variation of the N-isobutyl group: Replacing the isobutyl group with other alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket.

Modification of the pentanol (B124592) backbone: Altering the length of the carbon chain or the position of the methyl group to understand the optimal shape for receptor interaction.

Stereochemical variations: Synthesizing and testing other stereoisomers to determine the importance of the (2S) configuration for any potential biological activity.

Computational and Theoretical Investigations of 2s 4 Methyl 2 Isobutylamino Pentan 1 Ol and Its Derivatives

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like (2S)-4-methyl-2-(isobutylamino)pentan-1-ol, which influences its physical properties and biological activity. The presence of multiple rotatable bonds (C-C, C-N, and C-O) results in a complex potential energy surface with numerous possible conformers.

The stability of these conformers is primarily governed by a balance of steric hindrance and intramolecular interactions, particularly hydrogen bonding. libretexts.org In amino alcohols, a key stabilizing interaction is the intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH-). This interaction leads to the formation of a pseudo-five- or six-membered ring, significantly lowering the energy of the conformer.

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), can be employed to map the potential energy surface and identify the low-energy conformers. The results of such an analysis would typically be presented in a table of relative energies.

Table 1: Hypothetical Relative Energies of Postulated Conformers of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol

ConformerDescriptionRelative Energy (kcal/mol)
A Intramolecular O-H···N hydrogen bond, anti-periplanar arrangement of large substituents.0.00
B Intramolecular O-H···N hydrogen bond, gauche arrangement of large substituents.1.5
C No intramolecular hydrogen bond, extended conformation.4.2
D No intramolecular hydrogen bond, folded conformation.5.8

Note: This table is illustrative and based on general principles of conformational analysis for similar amino alcohols. The actual energy values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity. Methods like DFT are commonly used to calculate various molecular descriptors. researchgate.net

For (2S)-4-methyl-2-(isobutylamino)pentan-1-ol, key electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO is typically localized on the electron-rich regions of the molecule, which for an amino alcohol would likely be the nitrogen and oxygen atoms, indicating their nucleophilic character. The LUMO, on the other hand, would be distributed over the more electrophilic parts of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

The MEP map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. In (2S)-4-methyl-2-(isobutylamino)pentan-1-ol, the MEP would show negative potential around the nitrogen and oxygen atoms and positive potential around the hydroxyl hydrogen.

Table 2: Hypothetical Calculated Electronic Properties of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol

PropertyValueInterpretation
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy 1.2 eVIndicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eVA large gap suggests high kinetic stability.
Dipole Moment 2.1 DIndicates the overall polarity of the molecule.

Note: These values are hypothetical and would need to be determined through specific quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand to a biological target, such as a protein or enzyme. dergipark.org.tr

If (2S)-4-methyl-2-(isobutylamino)pentan-1-ol or its derivatives are being investigated as potential therapeutic agents, molecular docking could be used to simulate their interaction with the active site of a target protein. The docking process generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity. nih.gov

Key interactions that would be analyzed include hydrogen bonds between the hydroxyl and amino groups of the ligand and polar residues in the protein's active site, as well as hydrophobic interactions involving the isobutyl and methyl groups.

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. rsc.org

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target Protein

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
(2S)-4-methyl-2-(isobutylamino)pentan-1-ol -7.2Asp12, Ser45, Phe892
Derivative A -8.1Asp12, Tyr50, Phe893
Derivative B -6.5Ser45, Leu921

Note: This table is for illustrative purposes only. Actual results would depend on the specific protein target.

In Silico Prediction of Reactivity and Selectivity

In silico methods can be used to predict the reactivity and selectivity of chemical reactions, as well as to assess the pharmacokinetic and toxicological properties of molecules (ADMET prediction). diva-portal.org

For (2S)-4-methyl-2-(isobutylamino)pentan-1-ol, computational models could be used to predict its reactivity in various chemical transformations. For example, DFT calculations can be used to model transition states and determine activation energies for reactions such as N-alkylation or O-alkylation, providing insights into the likely outcome of a reaction. nih.gov

Furthermore, in the context of drug development, in silico models can predict properties such as absorption, distribution, metabolism, excretion, and toxicity. nih.gov These predictions are based on the molecule's structural features and physicochemical properties.

Table 4: Example of an In Silico ADMET Profile for (2S)-4-methyl-2-(isobutylamino)pentan-1-ol

PropertyPredicted ValueAssessment
Human Intestinal Absorption HighGood oral bioavailability expected.
Blood-Brain Barrier Penetration ModeratePotential for CNS activity.
CYP450 2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions via this pathway.
Ames Mutagenicity NegativeUnlikely to be mutagenic.
hERG Inhibition Low riskLow potential for cardiotoxicity.

Note: This is a hypothetical ADMET profile. The actual properties would need to be determined through specific in silico modeling or experimental assays.

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2S)-4-methyl-2-(isobutylamino)pentanol , both ¹H and ¹³C NMR would be essential.

¹H NMR: Would be used to identify the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical shifts. Key signals would include the methine proton adjacent to the hydroxyl group, the protons of the isobutyl groups on the nitrogen and at the 4-position, and the diastereotopic protons of the methylene groups.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the two distinct methyl carbons of the leucine-derived isobutyl group and the two equivalent methyl carbons of the N-isobutyl group.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns.

Molecular Ion Peak (M⁺): The expected molecular weight of this compound (C₁₀H₂₃NO) is approximately 173.30 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm the elemental composition.

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of an isobutyl group, loss of a water molecule from the alcohol, and cleavage adjacent to the nitrogen atom (alpha-cleavage). A characteristic fragment would be expected at m/z 45, corresponding to [CH(OH)CH₃]⁺. However, no published mass spectrum for this specific compound is available to confirm these pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies functional groups. For the target molecule, characteristic absorption bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch (moderate, ~3300-3400 cm⁻¹), and C-H stretches (~2850-2960 cm⁻¹).

UV-Vis Spectroscopy: As the molecule lacks a significant chromophore, it is not expected to show strong absorbance in the UV-Vis region (200-800 nm) and is therefore not a primary technique for its characterization.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is crucial for assessing the purity of the compound and, given its chiral nature, for determining its enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of chiral compounds. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Methodology: To analyze This compound , a suitable CSP would be selected, likely based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic antibiotics. unife.it The choice of mobile phase (normal-phase, reversed-phase, or polar organic) would be optimized to achieve baseline separation of the (2S) and (2R) enantiomers. nih.govsigmaaldrich.com

Data: A successful chiral HPLC method would provide the retention times for both enantiomers, allowing for the calculation of the enantiomeric excess of the (2S) form. No such method has been published for this specific compound.

Gas Chromatography (GC) for Volatile Derivatives

GC is suitable for analyzing volatile compounds. Due to the polar nature of the amino and hydroxyl groups, This compound would likely require derivatization to increase its volatility and improve peak shape for GC analysis. sigmaaldrich.com

Derivatization: Common derivatization strategies involve converting the polar N-H and O-H groups into less polar esters or silyl ethers. For instance, the compound could be treated with reagents like isobutyl chloroformate or silylation agents. nih.govnih.gov

Chiral GC: To determine enantiomeric excess by GC, a chiral stationary phase (e.g., based on cyclodextrins) would be necessary. This would allow for the separation of the derivatized enantiomers.

As with other techniques, no specific GC methods or associated data for the analysis of This compound are available in the scientific literature.

Advanced Crystallographic and Diffraction Techniques

The primary technique for determining the crystal structure of a molecule is single-crystal X-ray diffraction (XRD) . This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern is unique to the crystal structure and can be used to construct a three-dimensional electron density map of the molecule. purechemistry.orgspringernature.comnih.gov From this map, the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high precision. For a chiral molecule like this compound, a successful single-crystal XRD analysis would unambiguously determine its absolute configuration. purechemistry.orgspringernature.com The presence of both a nitrogen and an oxygen atom in the molecule would aid in this determination through anomalous scattering effects. mit.edu

In cases where growing sufficiently large single crystals for conventional XRD is challenging, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative. nih.gov This technique uses a beam of electrons instead of X-rays, which interact much more strongly with matter, allowing for the analysis of nanocrystals. chinesechemsoc.org For a compound like this compound, MicroED could be employed to determine its crystal structure from a crystalline powder, thereby circumventing the often difficult process of growing large single crystals. nih.gov The determination of the absolute configuration can be achieved by forming a salt with a chiral counterion of known stereochemistry. nih.gov

Another advanced technique, neutron diffraction , provides unique insights into the crystal structure, particularly concerning the positions of hydrogen atoms. nih.govnih.gov While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction exceptionally sensitive to the location of hydrogen atoms, which have very low electron density and are often difficult to pinpoint accurately with XRD. In the context of this compound, neutron diffraction would be invaluable for precisely determining the hydrogen bonding network within the crystal lattice. mdpi.comrsc.orgacs.org Understanding the hydrogen bonding involving the hydroxyl and amino groups is crucial for comprehending the intermolecular interactions that dictate the crystal packing and, consequently, the macroscopic properties of the compound.

Should a crystallographic study of this compound be undertaken, the resulting data would be presented in a standardized format. A hypothetical data table summarizing the kind of information that would be obtained is presented below.

ParameterHypothetical Value for this compound
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)6.2
c (Å)15.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)995.4
Z4
Calculated Density (g/cm³)1.05

Further analysis of the crystallographic data would provide detailed geometric parameters of the molecule. A second hypothetical table illustrates the type of bond length and angle information that would be generated.

Bond/AngleHypothetical Value
C-C (isobutyl)1.53 Å
C-N1.47 Å
C-O1.43 Å
C-N-C112°
C-C-O109°
N-C-C-O (torsion)65°

These advanced crystallographic and diffraction techniques, therefore, offer a comprehensive suite of tools for the detailed structural characterization of chiral amino alcohols like this compound at the atomic level.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for (2S)-4-methyl-2-(isobutylamino)pentan-1-ol

The development of efficient and stereoselective synthetic routes is paramount for the accessibility of (2S)-4-methyl-2-(isobutylamino)pentan-1-ol for further research. Future explorations could focus on several promising strategies that offer high yields and excellent enantiomeric purity.

One potential avenue is the asymmetric reductive amination of a suitable keto-alcohol precursor, such as 4-methyl-1-hydroxypentan-2-one, with isobutylamine (B53898). This transformation could be achieved using chiral catalysts, including ruthenium-based complexes with chiral ligands, which have demonstrated high efficacy in similar reactions. acs.org The inherent rigidity of certain chiral ligands can be crucial for achieving high enantioselectivity. mdpi.com

Another promising approach involves the use of biocatalysis . Engineered imine reductases (IREDs) have been successfully employed in the asymmetric synthesis of chiral N-substituted 1,2-amino alcohols from α-hydroxymethyl ketones. nih.gov A one-pot, two-step enzymatic process, commencing with the hydroxymethylation of an aldehyde followed by asymmetric reductive amination, could present an environmentally benign and economically viable route. nih.gov

The ring-opening of a chiral epoxide with isobutylamine is a classic and reliable method for the synthesis of amino alcohols. The synthesis would begin with the asymmetric epoxidation of a suitable alkene, followed by nucleophilic attack by isobutylamine. This method offers excellent control over the stereochemistry at both chiral centers.

Finally, a chiral pool approach starting from a readily available chiral amino acid, such as L-leucine, which possesses the desired isobutyl side chain, could be explored. Reduction of the carboxylic acid moiety to an alcohol, followed by appropriate N-alkylation, would yield the target molecule.

A comparative overview of these potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for (2S)-4-methyl-2-(isobutylamino)pentan-1-ol

Synthetic Strategy Key Precursors Potential Advantages Potential Challenges
Asymmetric Reductive Amination 4-methyl-1-hydroxypentan-2-one, Isobutylamine High atom economy, direct formation of the C-N bond. Catalyst cost and optimization, potential for side reactions.
Biocatalysis (IREDs) Aldehyde, Isobutylamine High enantioselectivity, mild reaction conditions, environmentally friendly. Enzyme stability and availability, substrate scope limitations.
Epoxide Ring-Opening Chiral epoxide, Isobutylamine High stereospecificity, well-established methodology. Multi-step synthesis of the chiral epoxide precursor.
Chiral Pool Synthesis L-leucine Readily available starting material, inherent chirality. Multiple protection and deprotection steps may be required.

Design and Synthesis of Advanced Derivatives with Tailored Molecular Interactions

The bifunctional nature of (2S)-4-methyl-2-(isobutylamino)pentanol, possessing both a hydrogen bond donor (hydroxyl and secondary amine) and acceptor (amine), makes it an excellent scaffold for the design of derivatives with specific molecular interaction capabilities.

Derivatization of the hydroxyl group could lead to the formation of ethers and esters , which would modulate the compound's lipophilicity and steric profile. The secondary amine can be converted into a variety of functional groups, including amides, sulfonamides, and ureas . These modifications would introduce additional hydrogen bonding motifs and potentially enhance binding to biological macromolecules or influence self-assembly properties.

Furthermore, the amino alcohol backbone is a precursor for the synthesis of various heterocyclic structures. For instance, reaction with phosgene (B1210022) or its equivalents can yield oxazolidinones , while condensation with α-halo esters can produce morpholinones . nih.gov These rigidified structures can be valuable in creating more defined three-dimensional arrangements for molecular recognition.

The design of these derivatives can be guided by computational modeling to predict their conformational preferences and interaction energies with target molecules. This in silico approach can help prioritize synthetic targets and accelerate the discovery of derivatives with desired properties.

Applications in Catalysis and Materials Science Beyond Biological Targets

The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis and the development of novel materials.

In asymmetric catalysis , chiral amino alcohols are widely used as ligands for metal-catalyzed reactions. alfa-chemistry.com The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. Given the steric bulk of the isobutyl group, derivatives of this compound could be particularly effective in reactions where steric hindrance plays a key role in stereodifferentiation. semanticscholar.orgresearchgate.net For example, it could be employed as a ligand in the enantioselective addition of organozinc reagents to aldehydes or in asymmetric transfer hydrogenation reactions. mdpi.comrsc.org

In materials science , amino alcohols can be incorporated into polymer backbones to create functional materials. For instance, they can be used as monomers in the synthesis of degradable poly(ester amide) elastomers . nih.gov The presence of both amine and alcohol functionalities allows for the formation of both amide and ester linkages, leading to polymers with tunable mechanical properties and degradation rates. nih.gov

Furthermore, chiral amino alcohols can be used for the surface modification of materials . acs.org By grafting these molecules onto the surface of a solid support, it is possible to create chiral stationary phases for chromatography or to impart specific recognition properties to the material. The ability to control the surface chemistry at a molecular level is crucial for applications in separations, sensing, and heterogeneous catalysis.

Development of High-Throughput Screening Methodologies for New Biological Activities (Non-Clinical)

To explore the potential of this compound and its derivatives in a time-efficient manner, the development of high-throughput screening (HTS) methodologies is essential. These assays would focus on identifying novel, non-clinical biological activities.

A library of derivatives could be screened for their ability to modulate the activity of specific enzymes or to interfere with protein-protein interactions. HTS assays can be designed using various detection methods, such as fluorescence, absorbance, or luminescence. For example, a fluorescence-based assay could be developed to screen for inhibitors of a particular protease, where the cleavage of a fluorogenic substrate is monitored in the presence of the test compounds.

For screening the potential of these compounds as chiral catalysts, HTS techniques that can rapidly determine enantiomeric excess are crucial. nih.govnih.gov Methods based on mass spectrometry or circular dichroism (CD) are well-suited for this purpose. pkusz.edu.cnmpg.de For instance, a CD-based assay could be employed to quickly assess the enantioselectivity of a reaction catalyzed by a metal complex of a this compound derivative. nih.gov

The development of non-clinical cell-based assays could also provide valuable insights. For example, screening for compounds that affect cell morphology, proliferation, or differentiation in various cell lines can uncover unexpected biological activities. These phenotypic screens, coupled with subsequent target identification studies, can open up new avenues for research.

A summary of potential HTS approaches is provided in Table 2.

Table 2: High-Throughput Screening Methodologies

Assay Type Target Detection Method Potential Information Gained
Biochemical Assay Specific Enzymes (e.g., kinases, proteases) Fluorescence, Luminescence, Absorbance Enzyme inhibition or activation profiles.
Protein-Protein Interaction Assay Specific protein complexes FRET, BRET, AlphaScreen Disruption or stabilization of protein interactions.
Catalysis Screening Asymmetric reactions Mass Spectrometry, Circular Dichroism, Chiral HPLC Enantioselectivity and catalytic activity of derivatives as ligands.
Cell-Based Phenotypic Screen Various cell lines High-content imaging, Cell viability assays Effects on cell morphology, proliferation, and other cellular processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-4-methyl-2-(isobutylamino)pentanol while ensuring stereochemical fidelity?

  • Methodological Answer : Multi-step synthesis involving peptide coupling reagents (e.g., DCC or EDC) and chiral resolution techniques is critical. For example, Boc-protected intermediates can be used to control stereochemistry, followed by deprotection under mild acidic conditions (e.g., TFA). Purification via column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) ensures enantiomeric purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize reaction temperature (0–25°C) to minimize racemization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify stereochemistry and functional groups. Compare chemical shifts with computational predictions (e.g., DFT).
  • Chromatography : Employ chiral GC/MS or HPLC (e.g., Chiralpak® columns) to assess enantiomeric excess .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects impurities ≥0.1% .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers during in vitro assays?

  • Methodological Answer : Pre-dissolve the compound in DMSO (≤1% v/v) or use co-solvents (e.g., PEG-400) to enhance aqueous solubility. Conduct dynamic light scattering (DLS) to confirm stability. For long-term storage, lyophilize in cryoprotectant buffers (e.g., trehalose) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data across different assay systems (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :

  • Assay Validation : Compare enzyme kinetics (e.g., KiK_i, IC50_{50}) under standardized conditions (pH, temperature, co-factors).
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations, addressing discrepancies between in vitro and cell-based results.
  • Protease Binding Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding modes and confirm target engagement .

Q. How can computational and experimental approaches be integrated to optimize the compound’s logP and membrane permeability?

  • Methodological Answer :

  • Computational Modeling : Predict logP using software (e.g., MarvinSuite) and compare with experimental shake-flask/HPLC-derived values.
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure apparent permeability (PappP_{app}). Adjust substituents (e.g., isobutyl group) to balance hydrophobicity and solubility .

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR) against viral proteases?

  • Methodological Answer :

  • Positional Scanning : Systematically modify the isobutylamino or methyl groups. Use solid-phase peptide synthesis (SPPS) for rapid iteration.
  • Bioisosteric Replacement : Substitute the pentanol backbone with cyclic analogs (e.g., pyrrolidinone) to enhance metabolic stability. Validate inhibitory activity via fluorescence-based protease assays (e.g., SARS-CoV-2 3CLpro) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., viral replication)?

  • Methodological Answer :

  • CRISPR Knockout Models : Generate viral protease-deficient cell lines to confirm target specificity.
  • Time-of-Addition Assays : Determine the inhibition phase (entry, replication, or assembly) using qRT-PCR or plaque reduction neutralization tests (PRNT) .

Data Contradiction Analysis

Q. How to address variability in reported IC50_{50} values across different laboratories?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical enzyme batches, buffer systems (e.g., Tris-HCl vs. phosphate), and substrate concentrations.
  • Inter-laboratory Cross-Validation : Share reference samples and blinded replicates. Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and purification. Store in amber vials under inert gas (N2_2) to prevent oxidation. Refer to SDS guidelines for PPE (gloves, goggles) and spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.